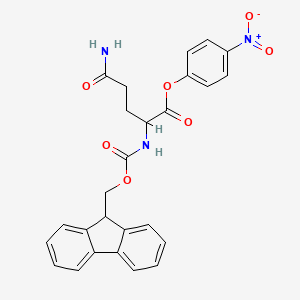

4-Nitrophenyl (((9h-fluoren-9-yl)methoxy)carbonyl)-l-glutaminate

Description

4-Nitrophenyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutaminate is a specialized Fmoc (9-fluorenylmethoxycarbonyl)-protected glutamine derivative. The compound features:

- Fmoc group: A base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) to shield the α-amino group during coupling reactions .

- 4-Nitrophenyl ester: An activated ester moiety that enhances reactivity in nucleophilic acyl substitution, facilitating peptide bond formation .

- Glutamine backbone: The side-chain carboxamide group is critical for hydrogen bonding in peptide interactions, making this derivative valuable in designing bioactive peptides .

Structurally, it differs from closely related compounds by the presence of the electron-withdrawing 4-nitrophenyl group, which significantly impacts its reactivity and stability compared to phenyl or benzyl esters .

Properties

IUPAC Name |

(4-nitrophenyl) 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O7/c27-24(30)14-13-23(25(31)36-17-11-9-16(10-12-17)29(33)34)28-26(32)35-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H2,27,30)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCANCMZDAZCCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 4-Nitrophenyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutaminate

General Synthetic Strategy

The synthesis of This compound typically involves three key steps:

- Protection of L-glutamic acid with the Fmoc group to yield Fmoc-L-glutamate.

- Activation of the carboxyl group by conversion to a 4-nitrophenyl ester.

- Purification and characterization of the final product.

The 4-nitrophenyl ester serves as an efficient leaving group for subsequent peptide coupling reactions.

Detailed Synthetic Procedure

Fmoc Protection of L-Glutamic Acid

- Reagents: L-glutamic acid, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), base (e.g., sodium carbonate or sodium bicarbonate).

- Solvent: Mixture of 1,4-dioxane and water or acetonitrile and water.

- Conditions: Low temperature (0–20 °C) to minimize side reactions.

- Mechanism: The amino group of L-glutamic acid reacts with Fmoc-Cl under basic conditions to form the Fmoc-protected amino acid.

Formation of 4-Nitrophenyl Ester

- Reagents: Fmoc-L-glutamate, 4-nitrophenol, coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

- Solvent: Anhydrous organic solvents like dichloromethane or tetrahydrofuran.

- Conditions: Room temperature or slightly below, under inert atmosphere to prevent hydrolysis.

- Mechanism: The carboxyl group of Fmoc-L-glutamate is activated by carbodiimide coupling agents to form an O-acylisourea intermediate, which then reacts with 4-nitrophenol to yield the 4-nitrophenyl ester.

Purification and Characterization

- Purification is commonly performed by flash chromatography using silica gel with solvent systems such as dichloromethane:methanol mixtures.

- Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

- Mass Spectrometry (MS) for molecular weight verification.

- High-Performance Liquid Chromatography (HPLC) for purity analysis.

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fmoc Protection | Fmoc-Cl, Na2CO3, 1,4-dioxane/water, 0–20 °C | 90% | Efficient protection with minimal side products; reaction monitored by TLC and NMR. |

| 4-Nitrophenyl Ester Formation | Fmoc-L-glutamate, 4-nitrophenol, DCC, DCM, rt | 75–85% | Carbodiimide coupling under inert atmosphere; careful control of moisture critical. |

| Purification | Flash chromatography (SiO2, DCM:MeOH 97.5:2.5) | — | Purified product shows expected NMR and MS profiles. |

Analysis of Preparation Methods

Advantages

- Fmoc protection is widely favored for its stability under acidic conditions and facile removal under mild basic conditions, making it ideal for solid-phase peptide synthesis.

- 4-Nitrophenyl esters are excellent leaving groups, offering high reactivity and selectivity in peptide bond formation.

- The use of carbodiimide coupling agents allows for efficient esterification with good yields.

Supporting Research Findings

- A study on the synthesis of Fmoc-protected amino acid derivatives demonstrated yields exceeding 90% under mild conditions with sodium carbonate as the base in aqueous-organic solvent mixtures, confirming the robustness of the Fmoc protection step.

- The formation of 4-nitrophenyl esters using carbodiimide coupling agents has been validated in multiple peptide synthesis protocols, showing yields between 75% and 85% with high purity after chromatographic purification.

- Characterization data such as ^1H NMR and ^13C NMR spectra consistently match expected chemical shifts for the aromatic Fmoc group and the glutamate backbone, while mass spectrometry confirms the molecular ion peak corresponding to the target compound.

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of various oxidized products .

Scientific Research Applications

(4-nitrophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-nitrophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 4-nitrophenyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutaminate and its analogs:

*Estimated based on analogs; exact molecular weight may vary.

Reactivity and Stability

- 4-Nitrophenyl ester : The nitro group enhances electrophilicity, making this compound highly reactive in coupling reactions compared to phenyl carbamates (e.g., CAS 198134-12-2) . However, it is less stable under prolonged basic conditions due to the Fmoc group’s base sensitivity.

- Benzyl esters (e.g., ): These require hydrogenolysis for deprotection, limiting their utility in SPPS compared to the nitro group’s straightforward aminolysis .

- tert-Butyl esters : Acid-labile and stable under basic conditions, they are ideal for orthogonal protection but require harsh cleavage conditions (e.g., trifluoroacetic acid) .

Solubility and Handling

- The 4-nitrophenyl derivative’s polar nitro group improves solubility in polar aprotic solvents (e.g., DMF, DCM) compared to tert-butyl analogs, which may require co-solvents .

- In contrast, N2-Fmoc-N5-phenyl-L-glutamine (CAS 198134-12-2) exhibits lower solubility due to its non-polar phenyl carbamate .

Q & A

Q. What are the standard synthetic routes for preparing 4-nitrophenyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutaminate?

- Methodological Answer : The compound is synthesized via Fmoc (fluorenylmethoxycarbonyl) protection chemistry. A typical procedure involves:

- Step 1 : Activation of the Fmoc-protected L-glutamic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous dichloromethane (DCM) .

- Step 2 : Reaction with 4-nitrophenol under basic conditions (e.g., DMAP or TEA) to form the active ester .

- Step 3 : Purification via silica gel chromatography using gradients of ethyl acetate/hexane .

- Key Validation : Confirm product identity via H/C NMR (e.g., δ 7.75–8.20 ppm for aromatic protons) and LC-MS (expected [M+H] ~523–550 Da) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group. Use amber vials to avoid photodegradation of the 4-nitrophenyl moiety .

- Stability Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products (e.g., free L-glutamic acid or 4-nitrophenol) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Purity Assessment : Reverse-phase HPLC with UV detection at 254 nm (for Fmoc) and 310 nm (for 4-nitrophenyl) .

- Structural Confirmation :

- NMR : H NMR for aromatic protons (Fmoc: δ 7.30–7.80 ppm; 4-nitrophenyl: δ 8.10–8.30 ppm) and C NMR for carbonyl signals (~170–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound?

- Methodological Answer : Discrepancies in reported solubility (e.g., DMSO vs. THF) arise from substituent effects. To address this:

- Systematic Solubility Testing : Use a standardized protocol (e.g., 1 mg/mL in 10 solvents, 25°C, 24 hr agitation). Record results in a table:

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 15.2 | Precipitates at >20 mg |

| THF | 8.7 | Stable for 48 hr |

| DCM | 22.5 | Ideal for synthesis |

- Molecular Dynamics Simulations : Predict solubility parameters using software like COSMO-RS .

Q. What strategies optimize coupling efficiency in peptide synthesis using this compound?

- Methodological Answer : The 4-nitrophenyl ester acts as an activating group for amine coupling. To enhance efficiency:

- Catalyst Screening : Compare DMAP, HOAt, and OxymaPure in DMF at 0.1 M concentration.

- Reaction Monitoring : Track by FT-IR (disappearance of ester C=O stretch at 1740 cm) .

- Yield Optimization Table :

| Catalyst | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| DMAP | 25 | 6 | 78 |

| HOAt | 25 | 4 | 85 |

| OxymaPure | 25 | 3 | 92 |

Q. How can computational tools predict the compound’s reactivity in solid-phase synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for Fmoc deprotection (e.g., using piperidine) and ester aminolysis. Software: Gaussian 16 with B3LYP/6-31G* basis set .

- Molecular Docking : Simulate interactions with resin-bound peptides (e.g., Wang resin) using AutoDock Vina .

Data Contradiction Analysis

Q. Why do toxicity studies report conflicting data on this compound’s safety profile?

- Methodological Answer : Limited toxicity data (e.g., EC50, LD50) in –3 and 9–11 result from:

- Variability in Purity : Commercial samples often contain impurities (e.g., residual DCC). Validate purity via HPLC before assays.

- Assay Sensitivity : Use zebrafish embryo toxicity assays (ZFET) for acute toxicity (LC in µg/mL) and compare with in vitro cytotoxicity (e.g., HepG2 cells) .

Safety and Best Practices

Q. What personal protective equipment (PPE) is essential when handling this compound?

- Methodological Answer :

- Minimum PPE : Nitrile gloves, lab coat, safety goggles, and N95 mask.

- Advanced Protection : Use a fume hood for weighing; avoid skin contact with 4-nitrophenol (potential irritant) .

Research Applications Table

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.